![molecular formula C10H16Cl2N2O B2497862 [1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride CAS No. 1439897-91-2](/img/structure/B2497862.png)
[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves strategic chemical reactions tailored to introduce the cyclopropyl and methoxy groups into the pyridine moiety. For example, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as serotonin 5-HT1A receptor-biased agonists, highlighting a methodological approach to synthesizing compounds with specific functional groups (Sniecikowska et al., 2019). Another study presents an efficient synthesis of a compound that shares structural similarities, focusing on the incorporation of methoxy and amino groups into the pyridine ring (Hirokawa et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds related to [1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride can be characterized using various spectroscopic and crystallographic techniques. Studies involving similar compounds provide insights into how substituents affect the molecular conformation and stability. For instance, the crystal structure and DFT calculations of related compounds reveal the impact of methoxy and cyclopropyl groups on the molecule's geometry and electronic properties (Alaşalvar et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving [1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride or analogous compounds can include substitution reactions, ring closures, and functional group transformations. The reactivity patterns of these molecules depend significantly on the presence and position of the methoxy and cyclopropyl groups. For example, the synthesis and characterization of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol demonstrate the reactivity of methoxypyridines towards the formation of Schiff bases (Bai Linsha, 2015).
Scientific Research Applications
Biased Agonists of Serotonin 5-HT1A Receptors
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, related to [1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride, have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high 5-HT1A receptor affinity and significant selectivity against other receptors. They displayed promising antidepressant-like activity, suggesting potential applications in treating depression (Sniecikowska et al., 2019).
Synthesis of Pyridine Derivatives
Efficient synthesis methods for pyridine derivatives, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, have been developed. These compounds serve as important intermediates for antagonists of various receptors, including dopamine D2 and D3, and serotonin-3 (5-HT3) receptors (Hirokawa et al., 2000).
Antimicrobial Activities of Quinoline Derivatives
A series of quinoline derivatives, including [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine, have shown moderate to very good antibacterial and antifungal activities. These compounds could be potential candidates for first-line drugs in combating pathogenic strains (Thomas, Adhikari, & Shetty, 2010).
Potential in Ring-Opening Polymerisation
Dichlorozinc complexes bearing pyridine derivatives, such as [1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)methanamine], have shown efficiency in initiating the ring-opening polymerisation (ROP) of rac-lactide. This indicates potential applications in polymer synthesis and material science (Kwon, Nayab, & Jeong, 2015).
Synthesis of Azetidine Derivatives
The synthesis of azetidine derivatives, such as (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, has been achieved. These compounds displayed acceptable antibacterial and antifungal activity, suggesting their potential use in medical applications (Rao, Prasad, & Rao, 2013).
Safety and Hazards
This compound is used for research and development, and safety precautions should be taken when handling it . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, rinse with water and seek medical advice if irritation persists . In case of accidental ingestion, rinse mouth and seek medical advice .
properties
IUPAC Name |
[1-(5-methoxypyridin-2-yl)cyclopropyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-8-2-3-9(12-6-8)10(7-11)4-5-10;;/h2-3,6H,4-5,7,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQACFJXOLABKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CC2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride |
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